1,3-Bis(4-(tert-butyl)phenoxy)propane
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Description
“1,3-Bis(4-(tert-butyl)phenoxy)propane” is an organic compound with the formula C23H32O2 . It is used in various research and industrial applications .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, new polyamides were synthesized through the direct polycondensation reaction of 1,3-bis(4-carboxy phenoxy) propane with six derivatives of hydantoins .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not mentioned in the available resources, related compounds have been used in various chemical reactions. For example, in the presence of 1,3-bis (tert -butyl (pyridin-2-yl)phosphanyl)propane, the desired esters are obtained in good yields and selectivities .Physical and Chemical Properties Analysis
“this compound” has a density of 1.0±0.1 g/cm3 and a boiling point of 441.2±38.0 °C at 760 mmHg . The compound should be stored sealed in dry conditions at 2-8°C .Safety and Hazards
Mechanism of Action
Target of Action
A similar compound, 1,1- (propane-1,3-diyl)bis (4-tert-butylpyridinium) diiodide (mb327), has been shown to interact with the ion channel of the nicotinic acetylcholine receptor .
Mode of Action
It’s worth noting that ethers, a class of compounds to which this molecule belongs, can react with oxygen to form explosive peroxide compounds in a free radical process called autoxidation .
Result of Action
A related compound, mb399, has been shown to improve survival of animals poisoned with the organophosphorus nerve agent soman when used therapeutically in combination with hyoscine and physostigmine .
Properties
IUPAC Name |
1-tert-butyl-4-[3-(4-tert-butylphenoxy)propoxy]benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O2/c1-22(2,3)18-8-12-20(13-9-18)24-16-7-17-25-21-14-10-19(11-15-21)23(4,5)6/h8-15H,7,16-17H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKFOUZFBQVZDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00367140 |
Source
|
Record name | 1,3-Bis(4-(tert-butyl)phenoxy)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00367140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102756-13-8 |
Source
|
Record name | 1,3-Bis(4-(tert-butyl)phenoxy)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00367140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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